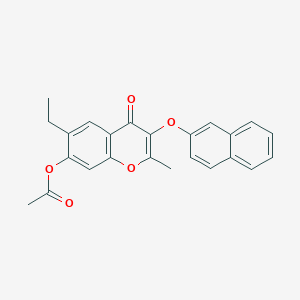![molecular formula C21H25NO2S B6119756 {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol](/img/structure/B6119756.png)
{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol, also known as BMBM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMBM has been found to possess various biochemical and physiological effects that make it a promising candidate for the treatment of several diseases.
Mechanism of Action
The mechanism of action of {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol is not fully understood. However, it has been suggested that {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol exerts its anti-cancer effects by inhibiting the activity of various enzymes involved in cancer cell growth and proliferation. {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol has also been found to possess antioxidant properties, which help to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For the research of {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol include the development of novel drug delivery systems, investigation of its use in combination with other anti-cancer drugs, and further studies on its mechanism of action and potential therapeutic applications in other diseases.
Synthesis Methods
{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol can be synthesized through a multistep process that involves the reaction of various chemicals. The synthesis of {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol starts with the reaction of 2-methylthiobenzoic acid with benzyl bromide in the presence of a base to form 2-(benzylthio)benzoic acid. This intermediate is then reacted with piperidine and paraformaldehyde in the presence of a reducing agent to form {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol.
Scientific Research Applications
{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. {3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c1-25-19-11-6-5-10-18(19)20(24)22-13-7-12-21(15-22,16-23)14-17-8-3-2-4-9-17/h2-6,8-11,23H,7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIPMOQMGYIJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3,3,3-trifluoro-2-hydroxy-2-({[2-(hydroxyimino)-1-methylpropylidene]amino}oxy)propanoate](/img/structure/B6119683.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6119687.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6119701.png)
![2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone](/img/structure/B6119707.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)

![2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B6119719.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6119728.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B6119749.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6119752.png)

![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B6119766.png)
![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![N-1,3-benzodioxol-5-yl-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B6119769.png)